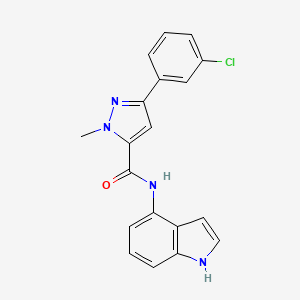![molecular formula C22H24Cl2N4O2 B12165181 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12165181.png)
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a triazolopyridine moiety through a propyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the dichlorocyclopropylphenol intermediate: This step involves the reaction of 2,2-dichlorocyclopropane with phenol under basic conditions to form 4-(2,2-dichlorocyclopropyl)phenol.
Coupling with 2-methyl-2-propenoic acid: The intermediate is then reacted with 2-methyl-2-propenoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Formation of the triazolopyridine intermediate: Separately, 1,2,4-triazole is reacted with 3-bromopropylpyridine under nucleophilic substitution conditions to form the triazolopyridine intermediate.
Final coupling reaction: The ester intermediate is then coupled with the triazolopyridine intermediate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide
- 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-[3-(pyridin-3-yl)propyl]propanamide
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
属性
分子式 |
C22H24Cl2N4O2 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C22H24Cl2N4O2/c1-21(2,30-16-10-8-15(9-11-16)17-14-22(17,23)24)20(29)25-12-5-7-19-27-26-18-6-3-4-13-28(18)19/h3-4,6,8-11,13,17H,5,7,12,14H2,1-2H3,(H,25,29) |
InChI 键 |
NHPKMJMHAAGCDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NCCCC1=NN=C2N1C=CC=C2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12165099.png)
![(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12165120.png)
![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B12165123.png)
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B12165125.png)
![N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide](/img/structure/B12165135.png)

![5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one](/img/structure/B12165147.png)
![(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12165155.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12165171.png)

![methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12165176.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12165190.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B12165197.png)
